4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one
Description
4-Thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one is a tricyclic heterocyclic compound characterized by a 14-membered ring system incorporating sulfur (thia) and two nitrogen atoms (diaza). The core structure features a fused bicyclic framework with a ketone group at position 2 and conjugated double bonds at positions 3(7) and 5.
Properties
IUPAC Name |
4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c14-11-10-8(5-7-15-10)12-9-4-2-1-3-6-13(9)11/h5,7,9,12H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGNDJOQOKNIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2NC3=C(C(=O)N2CC1)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of specific thioamide and diazabicyclo compounds under high temperature and pressure can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Potential Applications
Given its structure, 4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one may be used in several applications:
- Chemical Synthesis: The dienone functionality in its structure suggests its use in electrophilic and conjugate additions. It can serve as a building block for synthesizing more complex molecules.
- Biological Activity Research: The compound can be investigated for its interactions with biomolecules and potential biological activities.
- Pharmacology: Compounds with similar frameworks have shown potential in pharmacology. Further research could elucidate its specific mechanisms of action and therapeutic potential.
Reactivity
The reactivity of this compound can be attributed to its structural features:
- Electrophilic Additions: The dienone functionality can undergo electrophilic additions.
- Conjugate Additions: The dienone group is also susceptible to conjugate additions.
- Chemical Transformations: The multiple functional groups can influence its reactivity and biological activity.
Structural Analogues and Activities
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Five-membered ring with sulfur | Antimicrobial, antifungal |
| Benzothiazole Compounds | Fused benzene and thiazole rings | Anticancer |
| Dihydropyridine Derivatives | Six-membered ring with nitrogen | Cardiovascular effects |
Thiazole and Thiadiazole Derivatives
Thiazole derivatives, which contain a five-membered ring with sulfur, exhibit antimicrobial and antifungal activities. Research indicates that thiazole-containing compounds have potential as antimicrobial and antiproliferative agents . Similarly, thiadiazole derivatives have shown a range of pharmacological activities . These activities include antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, anticancer, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular properties .
Anticancer Research
Mechanism of Action
The mechanism of action of 4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- Microbial analogs (e.g., Trichoderma metabolites) highlight the ecological relevance of sulfur-nitrogen heterocycles .
Physicochemical Properties
Comparative data for selected analogs:
Biological Activity
4-Thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Characteristics
The compound belongs to a class of heterocycles characterized by the presence of nitrogen and sulfur atoms within a bicyclic framework. Its molecular formula is and it features a diazatricyclo structure, which contributes to its chemical reactivity and biological properties.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂S |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes involved in metabolic processes, which may be beneficial in treating metabolic disorders.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-thia-1,8-diazatricyclo compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Cancer Cell Apoptosis : In vitro studies conducted on human cancer cell lines showed that the compound triggered apoptotic pathways, leading to significant reductions in cell viability at micromolar concentrations .
- Enzyme Interaction Studies : Research highlighted the compound's ability to inhibit specific enzymes related to cancer metabolism, showcasing its potential as a therapeutic agent in oncology .
Summary of Key Studies
Future Directions
Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Future studies will focus on:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced activity and reduced toxicity.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
